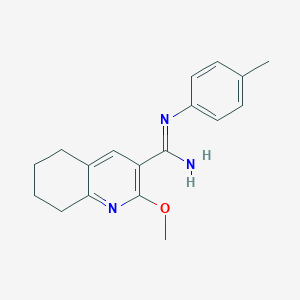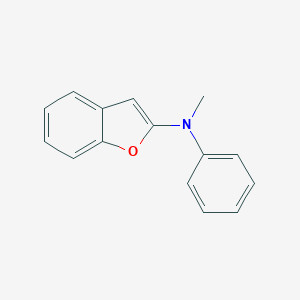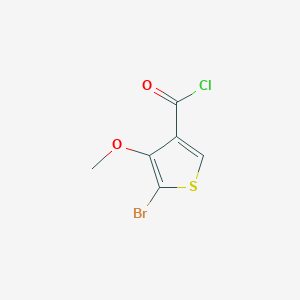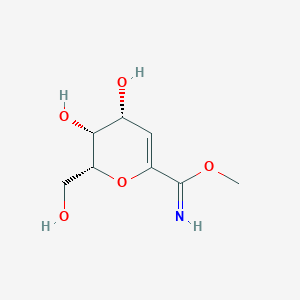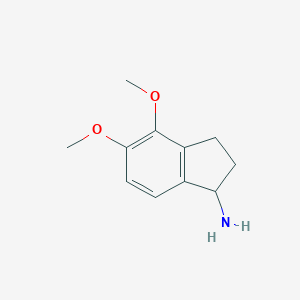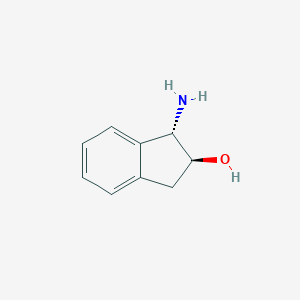
(1S,2S)-1-アミノ-2,3-ジヒドロ-1H-インデン-2-オール
概要
説明
(1S,2S)-1-amino-2,3-dihydro-1H-inden-2-ol is a chiral compound with significant importance in various fields of chemistry and biology. This compound features an indane backbone with an amino group and a hydroxyl group, making it a versatile molecule for various chemical reactions and applications.
科学的研究の応用
Chemistry
In chemistry, (1S,2S)-1-amino-2,3-dihydro-1H-inden-2-ol is used as a chiral building block for the synthesis of complex molecules
Biology
In biological research, this compound is studied for its potential as a ligand in enzyme-catalyzed reactions. Its chiral nature makes it a valuable tool for studying stereoselective processes in biological systems.
Medicine
In medicine, (1S,2S)-1-amino-2,3-dihydro-1H-inden-2-ol is investigated for its potential therapeutic properties. It may serve as a precursor for the synthesis of pharmaceutical agents with specific biological activities.
Industry
Industrially, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of various organic compounds. Its versatility and reactivity make it a valuable component in chemical manufacturing.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-amino-2,3-dihydro-1H-inden-2-ol typically involves the reduction of the corresponding ketone or the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric reduction of 1-indanone using chiral reducing agents or catalysts to obtain the desired enantiomer.
Industrial Production Methods
In industrial settings, the production of (1S,2S)-1-amino-2,3-dihydro-1H-inden-2-ol may involve large-scale asymmetric synthesis using chiral catalysts or biocatalysts. These methods ensure high yield and enantiomeric purity, which are crucial for its applications in pharmaceuticals and other industries.
化学反応の分析
Types of Reactions
(1S,2S)-1-amino-2,3-dihydro-1H-inden-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to modify the indane ring or the amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of substituted indane derivatives.
作用機序
The mechanism of action of (1S,2S)-1-amino-2,3-dihydro-1H-inden-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds and other interactions with these targets, influencing their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-ol: The enantiomer of the compound, with similar chemical properties but different biological activities.
1-amino-2-indanol: A related compound with a similar structure but lacking the chiral centers.
2-aminoindan: Another similar compound with a different substitution pattern on the indane ring.
Uniqueness
(1S,2S)-1-amino-2,3-dihydro-1H-inden-2-ol is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity compared to its enantiomers and other related compounds. This uniqueness makes it a valuable molecule for various scientific and industrial applications.
特性
IUPAC Name |
(1S,2S)-1-amino-2,3-dihydro-1H-inden-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c10-9-7-4-2-1-3-6(7)5-8(9)11/h1-4,8-9,11H,5,10H2/t8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOPKSXMQWBYUOI-IUCAKERBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](C2=CC=CC=C21)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801312048 | |
| Record name | (1S,2S)-1-Amino-2-indanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801312048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163061-74-3 | |
| Record name | (1S,2S)-1-Amino-2-indanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=163061-74-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Amino-2-indanol, trans-(+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163061743 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1S,2S)-1-Amino-2-indanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801312048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1S,2S)-(+)-1-Amino-2-indanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-AMINO-2-INDANOL, TRANS-(+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D038KU1TIE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is (1S,2S)-1-amino-2,3-dihydro-1H-inden-2-ol chosen as a model compound for studying solvation effects on VCD spectra?
A1: The research paper focuses on computational methods to model solvation effects on VCD spectra, not on the inherent properties of (1S,2S)-1-amino-2,3-dihydro-1H-inden-2-ol itself. This specific molecule likely possesses characteristics beneficial for the study, such as:
Q2: How do the authors in [] account for the dynamic nature of solvation in their VCD calculations?
A2: The research by Merten et al. [] goes beyond simply considering static solvent configurations. They utilize molecular dynamics (MD) simulations to capture the dynamic interplay between the solute ((1S,2S)-1-amino-2,3-dihydro-1H-inden-2-ol) and the solvent (DMSO). Specifically, they employ both force field (FF) and first-principles (FP) based MD simulations. The FFMD approach enables a broader exploration of possible configurations within the solvent. Furthermore, the use of FPMD coupled with time-correlation functions of dipole moments allows for the inclusion of anharmonicity and entropy effects in the VCD calculations, providing a more realistic representation of the solvated system.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




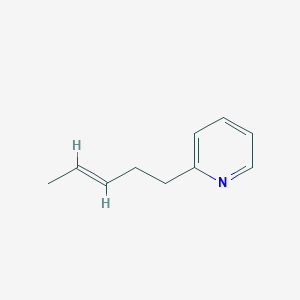
![(2R,3R,4S,5R,6S)-3,4,5-Trihydroxy-2-hydroxymethyl-7,9-diaza-1-oxa-spiro[4,5]decane-10-one-8-thione](/img/structure/B63202.png)
![3-[2-(4-Chlorophenyl)sulfanyl-5-nitrophenyl]prop-2-enoic acid](/img/structure/B63204.png)

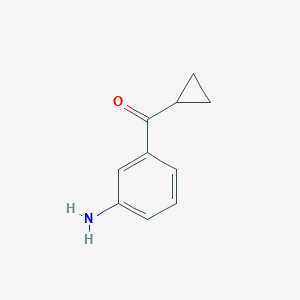
![2-[Benzoyl(butyl)amino]propanoic acid](/img/structure/B63214.png)
